molecular formula C7H9N3O B13113995 1-Methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

1-Methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B13113995
M. Wt: 151.17 g/mol
InChI Key: XGVOSGUZWVVBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-diketones with hydrazine derivatives can lead to the formation of pyrazolopyridine derivatives . Another method involves the use of Vilsmeier-Haack reagent to treat 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of solid catalysts, such as amorphous carbon-supported sulfonic acid, has been evaluated for its efficiency in synthesizing pyrazolopyridine derivatives .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyrazolopyridine ring .

Scientific Research Applications

1-Methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its methyl group at the 1-position and the dihydro structure contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

1-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C7H9N3O/c1-10-7-5(4-8-10)2-3-6(11)9-7/h4H,2-3H2,1H3,(H,9,11)

InChI Key

XGVOSGUZWVVBMO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCC(=O)N2)C=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.